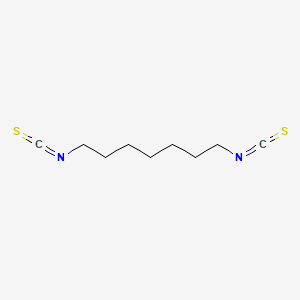

1,7-Diisothiocyanatoheptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,7-Diisothiocyanatoheptane is an organic compound with the molecular formula C9H14N2S2. It is characterized by the presence of two isothiocyanate groups attached to a heptane backbone. This compound is used as a reagent in various chemical reactions and has applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diisothiocyanatoheptane can be synthesized through the reaction of 1,7-diaminoheptane with thiophosgene. The reaction typically involves the following steps:

- Dissolve 1,7-diaminoheptane in an appropriate solvent such as dichloromethane.

- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.

- Stir the reaction mixture for several hours at room temperature.

- Purify the product by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,7-Diisothiocyanatoheptane undergoes various types of chemical reactions, including:

Substitution Reactions: The isothiocyanate groups can be substituted with other nucleophiles, such as amines or alcohols, to form thiourea derivatives.

Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.

Oxidation and Reduction Reactions: The isothiocyanate groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Thiourea Derivatives: Formed through substitution reactions with amines.

Addition Products: Formed through reactions with alkenes or alkynes.

Oxidized or Reduced Isothiocyanates: Formed through oxidation or reduction reactions.

Scientific Research Applications

1,7-Diisothiocyanatoheptane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including thiourea derivatives and other isothiocyanates.

Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-Diisothiocyanatoheptane involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzyme activity by reacting with active site residues, thereby blocking substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

1,7-Diaminoheptane: A precursor in the synthesis of 1,7-Diisothiocyanatoheptane, characterized by the presence of amino groups instead of isothiocyanate groups.

1,7-Diisocyanatoheptane: Similar in structure but contains isocyanate groups instead of isothiocyanate groups.

1,7-Dithiocyanatoheptane: Contains thiocyanate groups instead of isothiocyanate groups.

Uniqueness

This compound is unique due to its dual isothiocyanate groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the study of protein modification and enzyme inhibition .

Biological Activity

1,7-Diisothiocyanatoheptane, also known as 1-isothiocyanato-7-(methylsulfinyl)heptane, is an organic compound with significant biological activities, particularly in the fields of anticancer and antioxidative properties. Its molecular formula is C₇H₁₃N₂S₂, and it has a molecular weight of approximately 219.367 g/mol. This compound is characterized by its unique structure, which includes two isothiocyanate groups attached to a heptane backbone. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Anticancer Properties

This compound has been studied for its potential anticancer effects. Research indicates that it may inhibit various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.

- Inhibition of Proliferation : Studies have demonstrated that this compound can significantly reduce the proliferation of cancer cells by interfering with cell cycle progression.

Case Study: Inhibition of Colon Cancer Cells

A study investigating the effects of this compound on colon cancer cells (HT-29) showed a dose-dependent reduction in cell viability. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 and caspase-3 .

Antioxidative Properties

The antioxidative capabilities of this compound are notable as well. It has been shown to scavenge free radicals and reduce oxidative stress markers in various biological systems.

- Mechanism of Action : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby mitigating oxidative damage .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It appears to suppress inflammatory pathways by inhibiting the NF-kB signaling pathway.

Case Study: Inhibition of Inflammatory Mediators

In a study focused on inflammatory responses, treatment with this compound resulted in decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated with lipopolysaccharide (LPS). This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The isothiocyanate groups can interact with thiol groups on proteins, leading to enzyme inhibition.

- Gene Expression Modulation : The compound may influence gene expression related to apoptosis and oxidative stress response through transcription factor modulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sulforaphane | C₆H₁₁N₂S₂ | Strong anticancer properties derived from cruciferous vegetables |

| 1-Isothiocyanato-6-(methylsulfinyl)hexane | C₉H₁₇N₂S₂ | Shorter carbon chain; exhibits similar biological activities but less potency |

| 1-Isothiocyanato-7-(methylthio)heptane | C₉H₁₇N₂S₂ | Contains a methylthio group; potential differences in reactivity and biological activity |

Properties

Molecular Formula |

C9H14N2S2 |

|---|---|

Molecular Weight |

214.4 g/mol |

IUPAC Name |

1,7-diisothiocyanatoheptane |

InChI |

InChI=1S/C9H14N2S2/c12-8-10-6-4-2-1-3-5-7-11-9-13/h1-7H2 |

InChI Key |

UKPBPYXUKRABHU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN=C=S)CCCN=C=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.